N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitric acid, or sulfuric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-oxazol-2-amine
- N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-imidazol-2-amine
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both the thiazole ring and the specific substitution pattern on the aromatic rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S.BrH/c1-11-5-6-12(2)13(7-11)16-10-25-19(22-16)21-15-9-17(23-3)14(20)8-18(15)24-4;/h5-10H,1-4H3,(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBQWNDBGHYVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC(=C(C=C3OC)Cl)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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